4-Aminopiperidine dihydrochloride
Overview
Description
4-Aminopiperidine is a reactant used in the synthesis of various inhibitors such as Cdk5/p25 kinase inhibitors, antimalarials, selective cyclin-dependent kinase 4/6 inhibitors, IKKβ inhibitors, and orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation .
Synthesis Analysis
A library of more than 30 4-aminopiperidines was synthesized, starting from N-substituted 4-piperidone derivatives by reductive amination with appropriate amines using sodium triacetoxyborohydride .
Molecular Structure Analysis
The molecular formula of 4-Aminopiperidine is C5H10NNH2. It has a CAS Number of 13035-19-3 and a molecular weight of 100.16 .
Chemical Reactions Analysis
4-Aminopiperidine is a potent convulsant and is used to generate seizures in animal models for the evaluation of antiseizure agents .
Physical And Chemical Properties Analysis
4-Aminopiperidine is a solid compound. It has a refractive index of n20/D 1.4910 (lit.) and a density of 0.945 g/mL at 25 °C (lit.) .
Scientific Research Applications
Application in Medicinal Chemistry
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: 4-Aminopyridine (4AP), a derivative of 4-Aminopiperidine, has been used in the synthesis of new Schiff bases of 4AP (SBAPs) for their potential cognition-enhancing, antiamnesic, and anticholinesterase activity . These compounds have been studied for their potential use in the treatment of Alzheimer’s type of dementia and cognitive disorder .
- Methods of Application or Experimental Procedures: The synthesized and purified SBAPs were characterized by elemental analysis, UV, FTIR, 1 H-, and 13 C-NMR . The effect of SBAPs on learning and memory was tested using the elevated plus maze model, and their anticholinesterase activity was evaluated in specific brain regions including the prefrontal cortex, hippocampus, and hypothalamus .
- Results or Outcomes: SBAPs facilitated learning on the elevated plus maze model and significantly reversed the scopolamine-induced amnesia on the same model . The effect of SBAPs on learning and memory was qualitatively similar to the standard nootropic drug piracetam . The SBAPs were found to inhibit acetylcholinesterase enzyme significantly in the aforementioned brain regions .
Application in Neurology
- Specific Scientific Field: Neurology
- Summary of the Application: 4-Aminopyridine is used as a drug to manage some of the symptoms of multiple sclerosis . It is indicated for symptomatic improvement of walking in adults with several variations of the disease .
- Methods of Application or Experimental Procedures: The drug is administered orally and has a bioavailability of 96% .
- Results or Outcomes: The U.S. Food and Drug Administration (FDA) approved the compound on January 22, 2010 . It is marketed as Ampyra in the United States by Acorda Therapeutics and as Fampyra in the European Union, Canada, and Australia .
Application in Biophysics
- Specific Scientific Field: Biophysics
- Summary of the Application: In the laboratory, 4-AP is a useful pharmacological tool in studying various potassium conductances . It is a relatively selective blocker of members of Kv1 (Shaker, KCNA) family of voltage-activated K+ channels .
- Methods of Application or Experimental Procedures: The compound is used in laboratory settings to study the function and behavior of potassium channels .
- Results or Outcomes: The use of 4-AP has provided valuable insights into the function of potassium channels and their role in various physiological processes .
Convulsant Activity
- Specific Scientific Field: Pharmacology
- Summary of the Application: 4-Aminopyridine is a potent convulsant and is used to generate seizures in animal models for the evaluation of antiseizure agents .
- Methods of Application or Experimental Procedures: The compound is administered to animals in a controlled laboratory setting to induce seizures .
- Results or Outcomes: The use of 4-AP in this context has provided valuable insights into the mechanisms of seizures and the effectiveness of various antiseizure medications .
Vertebrate Pesticide
- Specific Scientific Field: Pest Management
- Summary of the Application: 4-Aminopyridine has been used as a bird repellent and avicide . It is used to control pest bird populations in certain situations .
- Methods of Application or Experimental Procedures: The compound is typically mixed with bait food and left in areas where pest birds are a problem .
- Results or Outcomes: The use of 4-AP as a bird repellent has been effective in reducing pest bird populations in certain contexts .
Safety And Hazards
Future Directions
properties
IUPAC Name |
piperidin-4-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-5-1-3-7-4-2-5;;/h5,7H,1-4,6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQDWDWJCYEUNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641041 | |
Record name | Piperidin-4-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopiperidine dihydrochloride | |
CAS RN |
35621-01-3 | |
Record name | Piperidin-4-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Piperidinamine, hydrochloride (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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